(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold renowned for its diverse biological and electrochemical properties . Its structure features:
- A thiazolidinone core with a sulfanylidene group at position 2, enabling tautomerism and metal coordination .
- A 4-(diethylamino)phenyl group at position 3, which enhances electron-donating properties and steric bulk compared to simpler aryl substituents .
This compound is synthesized via Knoevenagel condensation between a 4-(diethylamino)phenyl-substituted rhodanine precursor and 4-hydroxy-3-methoxybenzaldehyde under acidic or microwave-assisted conditions . Its structural features are critical for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., redox-active sensors) .
Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-22(5-2)15-7-9-16(10-8-15)23-20(25)19(28-21(23)27)13-14-6-11-17(24)18(12-14)26-3/h6-13,24H,4-5H2,1-3H3/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJHRITYPBQTF-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
- Analgesic
These compounds have been extensively studied for their ability to modulate various biological pathways and their potential as drug candidates.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.
A study reported that specific thiazolidinone derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications at the 2, 3, and 5 positions of the thiazolidinone ring can enhance anticancer activity .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial effects. The compound has been evaluated against several bacterial strains and exhibited significant inhibitory activity. The structural modifications in the thiazolidinone framework influence its antimicrobial potency. For instance, the presence of electron-donating groups enhances activity against Gram-positive bacteria .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for treating inflammatory diseases. Additionally, its analgesic properties may be linked to similar pathways involved in pain modulation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure. Key findings from SAR studies include:
- Substituents at Position 4 : The presence of hydroxy and methoxy groups enhances both anticancer and antimicrobial activities.
- Alkyl Substituents : Alkyl groups such as diethylamino at position 3 improve solubility and bioavailability, contributing to enhanced pharmacological effects .
Case Studies
Several case studies have investigated the biological activity of related thiazolidinone compounds:
- Compound A : A derivative with a similar structure showed an IC50 value of 0.54 mM in DPPH radical scavenging assays, indicating strong antioxidant activity.
- Compound B : Exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for the development of new anticancer agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the thiazolidinone core can enhance its antimicrobial potency .
Anti-inflammatory Effects
In silico docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a potential candidate for treating inflammatory diseases such as arthritis and asthma .
Synthesis and Characterization
The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been accomplished through various methods involving the reaction of thiazolidinone precursors with appropriate aldehydes and amines. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compound .
Biological Evaluation
A comprehensive biological evaluation was conducted to assess the pharmacological profile of this compound. In vitro assays demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Toxicity Studies
Preliminary toxicity assessments have been performed to determine the safety profile of the compound. These studies indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models .
Comparison with Similar Compounds
Table 1: Key Structural Variations in Rhodanine Derivatives
- Electronic Effects: The diethylamino group in the target compound provides stronger electron-donating effects than dimethylamino (e.g., in ) or methoxy substituents, stabilizing the thiazolidinone core’s enolate form .
Crystallographic and Conformational Analysis
- The Z-configuration of the benzylidene moiety is conserved across derivatives (e.g., ), critical for maintaining planar conjugation.
- Dihedral angles between the thiazolidinone core and benzylidene moiety range from 0.5–2.6° in analogues , suggesting minimal distortion.
- Hydrogen-bonding patterns differ: The target compound’s 4-hydroxy-3-methoxy group forms stronger intermolecular H-bonds (e.g., O–H···S) than 2-hydroxyphenyl derivatives .
Preparation Methods
Reaction Conditions and Optimization
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Reagents :
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4-(Diethylamino)aniline (1.0 equiv)
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4-Hydroxy-3-methoxybenzaldehyde (1.05 equiv)
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Mercaptoacetic acid (1.2 equiv)
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Catalytic acetic acid (5 mol%)
-
-
Solvent : Dimethylformamide (DMF) or ethanol
The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography using ethyl acetate/hexane (3:7). Yields typically range from 68–75%, depending on the substitution pattern of the aldehyde.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation significantly enhances reaction efficiency by reducing activation energy. A modified protocol employs:
Procedure
-
Mix 4-(diethylamino)aniline (1 mmol), 4-hydroxy-3-methoxybenzaldehyde (1 mmol), and mercaptoacetic acid (1.2 mmol) in PEG-400.
-
Quench with ice water and filter the precipitate.
This method achieves 82–88% yield with 95% purity, as confirmed by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation offers rapid synthesis through dielectric heating. Key parameters include:
Reaction Setup
| Parameter | Value |
|---|---|
| Power | 200 W |
| Temperature | 120°C |
| Time | 15–20 minutes |
| Catalyst | Zeolite 5A (10 mg/mL) |
Under these conditions, the reaction completes within 20 minutes, yielding 89% product with >99% Z-isomer selectivity.
Green Chemistry Approaches
Deep Eutectic Solvent (DES) Methodology
A novel DES composed of L-proline and glycerol (1:2 molar ratio) facilitates stereoselective synthesis:
-
Dissolve reactants in DES (2 mL/mmol).
-
Stir at 70°C for 3 hours.
This method achieves 91% yield while eliminating volatile organic solvents.
Vanadyl Sulfate Catalysis
Vanadyl sulfate (VOSO₄) acts as a Lewis acid catalyst in acetonitrile under ultrasonic irradiation:
Mechanistic Insights and Stereochemical Control
The reaction proceeds via:
-
Schiff base formation : Condensation of the amine and aldehyde.
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Nucleophilic attack : Mercaptoacetic acid attacks the imine carbon.
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Cyclization : Intramolecular thioesterification forms the thiazolidinone core.
The Z-configuration at C5 arises from kinetic control during cyclization, favored by bulky substituents on the benzylidene group. Computational studies (DFT/B3LYP) indicate a 12.3 kcal/mol energy difference between Z and E isomers, explaining the observed selectivity.
Analytical Characterization
Critical spectroscopic data for the target compound:
NMR Spectroscopy (DMSO-d₆)
UV-Vis Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Z:E Ratio |
|---|---|---|---|---|
| Conventional | 75 | 14 h | 92 | 95:5 |
| Ultrasound | 88 | 1 h | 95 | 97:3 |
| Microwave | 89 | 20 min | 99 | 99:1 |
| DES | 91 | 3 h | 98 | 98:2 |
| VOSO₄ Catalysis | 85 | 35 min | 96 | 96:4 |
Industrial-Scale Considerations
For kilogram-scale production, the microwave-assisted method proves most viable:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel | NH₄OAc | DMF/AcOH | 80 | 65–78 |
| Cyclization | p-TsOH | DMSO | 100 | 70–85 |
| Functionalization | K₂CO₃ | Acetone | 60 | 50–60 |
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of:
NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and exocyclic double bond coupling constants (J = 10–12 Hz for Z-configuration) .
- ¹³C NMR: Confirms carbonyl (δ 170–180 ppm) and thioxo (δ 190–200 ppm) groups .
Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 429.12) .
IR Spectroscopy: Detects C=O (1650–1700 cm⁻¹) and S-H (2550 cm⁻¹) stretches .
Basic: What initial biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
Prioritize assays based on structural analogs:
Antimicrobial Activity:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Anticancer Potential:
- MTT Assay: Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Enzyme Inhibition:
Q. Table 2: Representative Bioactivity Data from Analogs
| Assay Type | Target | IC₅₀/ MIC (µM) | Reference Compound |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 | 12.5 | Analog in |
| Antimicrobial | S. aureus | 25 | Analog in |
| COX-2 Inhibition | Human COX-2 | 8.3 | Analog in |
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
Substituent Variation:
- Modify the diethylamino group to assess electron-donating/-withdrawing effects on receptor binding .
- Replace the 4-hydroxy-3-methoxyphenyl moiety with halogenated or nitro-substituted analogs .
Stereochemical Analysis: Compare Z/E isomers via X-ray crystallography to determine configuration-dependent activity .
Pharmacophore Mapping: Use molecular modeling (e.g., Schrödinger Suite) to identify critical interaction sites .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies often arise from poor bioavailability or metabolic instability. Address via:
ADME Profiling:
- Plasma Stability Tests: Incubate with liver microsomes to identify metabolic hotspots .
- Caco-2 Permeability Assays: Assess intestinal absorption .
Formulation Optimization:
- Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Pharmacokinetic Studies:
Advanced: How do computational models predict the compound’s interaction with enzyme targets?
Methodological Answer:
Molecular Docking (AutoDock Vina):
- Dock the compound into crystal structures (e.g., PDB: 1CX2 for COX-2) to calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
MD Simulations (GROMACS):
- Simulate ligand-receptor dynamics over 100 ns to evaluate stability of key hydrogen bonds (e.g., with Ser530 in COX-2) .
QSAR Modeling:
Q. Table 3: Predicted Binding Affinities for Common Targets
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Tyr355 |
| MMP-9 | -7.8 | Zn²⁺ coordination |
| EGFR Kinase | -8.5 | π-Stacking with Phe723 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
